molecular formula C15H10N2O2 B4155802 (E)-2-(3-nitrophenyl)-3-phenylprop-2-enenitrile

(E)-2-(3-nitrophenyl)-3-phenylprop-2-enenitrile

Cat. No.: B4155802
M. Wt: 250.25 g/mol
InChI Key: HZGBGMAHYKBNBC-ZROIWOOFSA-N
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Description

(E)-2-(3-nitrophenyl)-3-phenylprop-2-enenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrophenyl group and a phenylacrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-nitrophenyl)-3-phenylprop-2-enenitrile typically involves the reaction of 3-nitrobenzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-nitrophenyl)-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction: 2-(3-aminophenyl)-3-phenylacrylonitrile.

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

    Substitution: Substituted derivatives with different functional groups replacing the nitro group.

Scientific Research Applications

(E)-2-(3-nitrophenyl)-3-phenylprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-2-(3-nitrophenyl)-3-phenylprop-2-enenitrile depends on the specific application and the target molecule. In biological systems, the compound may interact with cellular proteins and enzymes, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or other cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-3-phenylacrylonitrile: Similar structure but with the nitro group in the para position.

    2-(3-nitrophenyl)-3-(4-methoxyphenyl)acrylonitrile: Similar structure with an additional methoxy group on the phenyl ring.

    2-(3-nitrophenyl)-3-(4-chlorophenyl)acrylonitrile: Similar structure with a chloro group on the phenyl ring.

Uniqueness

(E)-2-(3-nitrophenyl)-3-phenylprop-2-enenitrile is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positioning can affect the compound’s electronic properties and its ability to participate in various chemical reactions.

Properties

IUPAC Name

(E)-2-(3-nitrophenyl)-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c16-11-14(9-12-5-2-1-3-6-12)13-7-4-8-15(10-13)17(18)19/h1-10H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGBGMAHYKBNBC-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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